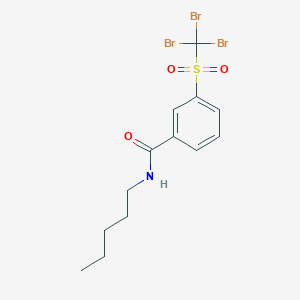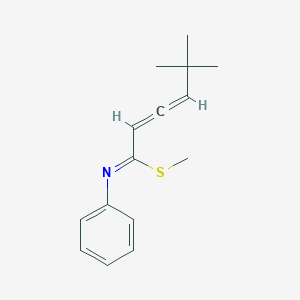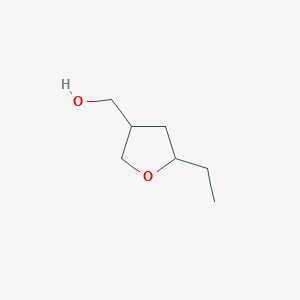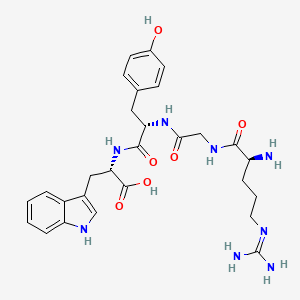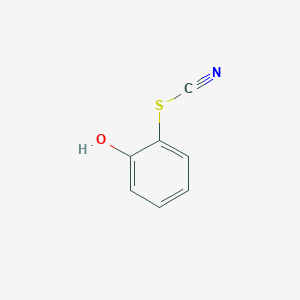![molecular formula C11H15NOS B14244412 Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- CAS No. 388602-61-7](/img/structure/B14244412.png)
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of an ethanol group, a phenylmethyleneamino group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- typically involves the reaction of 2-aminoethanethiol with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioethers.
Scientific Research Applications
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioether and imine groups allows for versatile interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of the thioether linkage.
Ethanol, 2-[(phenylmethyl)amino]-: Lacks the thioether linkage, resulting in different chemical properties.
Properties
CAS No. |
388602-61-7 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-[2-(benzylideneamino)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C11H15NOS/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
InChI Key |
MOPPCHVWWSCIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


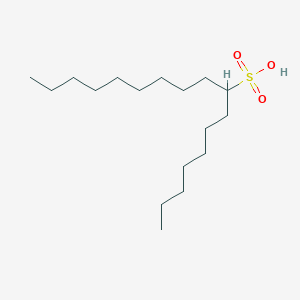
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

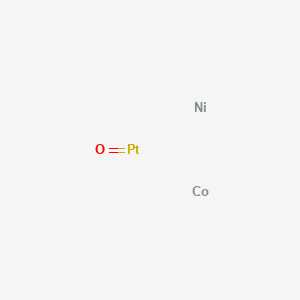
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

